Styphnic acid
Overview
Description
Styphnic acid, also known as 2,4,6-trinitro-1,3-benzenediol, is a yellow astringent acid that forms hexagonal crystals. It is used in the manufacture of dyes, pigments, inks, medicines, and explosives such as lead styphnate. This compound is a low-sensitivity explosive, similar to picric acid, but it explodes upon rapid heating .
Preparation Methods
Styphnic acid can be prepared by the nitration of resorcinol with a mixture of nitric and sulfuric acid . This process involves the following steps:
Nitration of Resorcinol: Resorcinol is treated with a mixture of concentrated nitric acid and sulfuric acid.
Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Styphnic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro compounds.
Reduction: Reduction reactions can convert this compound into less nitrated compounds.
Substitution: It can react with weakly basic oxides, such as those of lead and silver, to form corresponding salts.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various metal oxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Styphnic acid has several scientific research applications:
Chemistry: It is used in the synthesis of dyes, pigments, and inks.
Biology and Medicine:
Mechanism of Action
Styphnic acid does not have a known biological mechanism of action. Its effects are primarily related to its chemical properties, such as its ability to form explosive compounds and its use in various industrial applications.
Comparison with Similar Compounds
Styphnic acid is similar to other trinitrophenols, such as picric acid. Both compounds are moderately strong acids and can displace carbon dioxide from solutions of sodium carbonate . this compound is unique in its specific applications, particularly in the manufacture of lead styphnate for explosives .
Similar Compounds
- Picric acid
- 2,4-dinitrophenol
- 2,4,6-trinitrotoluene (TNT)
This compound stands out due to its specific use in the production of lead styphnate and its unique chemical properties.
Properties
IUPAC Name |
2,4,6-trinitrobenzene-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O8/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17/h1,10-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHMHWIBCIYOAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O8 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058880 | |
Record name | 1,3-Benzenediol, 2,4,6-trinitro- | |
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Molecular Weight |
245.10 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trinitroresorcinol appears as a yellowish, crystalline solid. Used as a priming agent. Very sensitive to heat. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently., Water or Solvent Wet Solid, Yellow solid; [Merck Index] Ellipsoid particles; [Olin Winchester Ammunition MSDS] | |
Record name | TRINITRORESORCINOL | |
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Record name | 1,3-Benzenediol, 2,4,6-trinitro- | |
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Record name | Styphnic acid | |
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CAS No. |
82-71-3 | |
Record name | TRINITRORESORCINOL | |
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URL | https://cameochemicals.noaa.gov/chemical/12904 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Styphnic acid | |
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Record name | Styphnic acid | |
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Record name | Styphnic acid | |
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Record name | 1,3-Benzenediol, 2,4,6-trinitro- | |
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Record name | 1,3-Benzenediol, 2,4,6-trinitro- | |
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Record name | Styphnic acid | |
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Record name | STYPHNIC ACID | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of styphnic acid?
A1: The molecular formula of this compound is C6H3N3O8, and its molecular weight is 245.11 g/mol.
Q2: What are the spectroscopic characteristics of this compound?
A2: this compound exhibits characteristic peaks in various spectroscopic techniques.
- FTIR: The presence of nitro groups (NO2) is confirmed by strong absorption bands around 1540 cm−1 and 1340 cm−1, corresponding to asymmetric and symmetric stretching vibrations, respectively. The hydroxyl groups (OH) show a broad absorption band around 3200 cm−1 due to O-H stretching vibrations. []
- UV-Vis: Aqueous solutions of this compound display pH-dependent absorbance maxima. At pH 6.8–7.0, the molar absorptivity is (1.63 ± 0.03) × 104 L/mol·cm at the absorbance maxima. []
- ESI-MS: Studies using electrospray ionization mass spectrometry (ESI-MS) reveal characteristic fragmentation patterns for this compound, including the loss of NO2, OH, O, NO, CO, CNO, and CNO2 groups. The "ortho effect," involving the transfer of a hydroxy hydrogen to oxygen followed by OH loss, is predominant. []
Q3: How stable is this compound under various conditions?
A3: this compound exhibits varying stability depending on the conditions:
- Thermal Stability: TNR is thermally stable up to a certain temperature, beyond which it undergoes exothermic decomposition. The thermal decomposition behavior has been studied using techniques like DSC and TG-DTG. [, , ]
- Aqueous Stability: It is stable in water at ordinary temperatures but decomposes rapidly in boiling water. []
- pH Sensitivity: The chemical properties of this compound are influenced by pH. For instance, its molar absorptivities and absorbance maxima in aqueous solutions are pH-dependent. []
Q4: What are the compatibility issues associated with this compound?
A4: Being an explosive, TNR requires careful handling and storage. Specific compatibility data would depend on the intended application and should be determined through appropriate testing.
Q5: What are the primary applications of this compound?
A5: this compound is primarily known for its use in:
- Explosives: It is a precursor to lead styphnate, a highly sensitive explosive widely used in detonators and primers for ammunition. [, ]
- Photocatalysis: N-doped titanium oxide photocatalysts prepared using this compound have shown promise in degrading pollutants under UV and visible light irradiation. []
- Adsorption: Research indicates that activated carbon can effectively adsorb this compound from aqueous solutions, with adsorption capacity influenced by factors such as surface area and surface oxygen content. [, ]
Q6: How can this compound be removed from plant effluents?
A6: While the specific method wasn't detailed in the provided abstracts, the removal of this compound from plant effluents is a concern addressed in environmental research. [] This likely involves techniques like adsorption, chemical treatment, or biodegradation.
Q7: Has computational chemistry been used to study this compound?
A7: Yes, computational methods have been employed to study various aspects of this compound and its derivatives:
- Structure and Energetics: Density functional theory (DFT) calculations have been used to investigate the electronic structure, absorption spectra, and thermodynamic properties of this compound and its metal salts. []
- Thermal Decomposition: Computational studies have been used to understand the thermal decomposition mechanisms of TNR and its salts, providing insights into the reaction pathways and products formed. [, ]
- Heats of Formation: Computational approaches, such as isodesmic reactions and the Politzer approach, have been utilized to calculate the gas-phase and solid-state heats of formation for this compound and its derivatives. []
Q8: How do structural modifications affect the properties of this compound derivatives?
A8: Research suggests that:
- Metal Salt Formation: Forming metal salts with potassium, barium, or lead significantly impacts this compound's electronic structure and thermodynamic properties. For instance, these salts tend to decrease enthalpy, entropy, free energy, and heat capacity with increasing temperature compared to pure this compound. []
- Impact Sensitivity: A correlation between band gap and impact sensitivity has been observed for this compound and its metal salts. []
- Position of Substituents: The position of nitro and hydroxyl groups influences the fragmentation pathways observed in ESI-MS, with the "ortho effect" being more pronounced in compounds with hydroxyl groups ortho to nitro groups. []
Q9: What are the known toxicological effects of this compound and its derivatives?
A9: While specific toxicity data wasn't detailed in the abstracts, some information can be gleaned:
- Occupational Hazards: Tetrazene, a sensitizer used in combination with lead styphnate in detonators, is known to cause occupational asthma, rhinitis, and dermatitis. []
- Acute Toxicity: Studies on desensitized primer compounds, including this compound and lead styphnate, revealed that acute toxicity to aquatic organisms (Daphnia magna, Lepomis macrochirus, and Pimephales promelas) was primarily attributed to the high pH resulting from the desensitization process. []
Q10: Are there any strategies for mitigating the environmental impact of this compound?
A10: While detailed strategies weren't outlined in the abstracts, potential approaches for mitigating the environmental impact of this compound could include:
- Developing environmentally friendly alternatives: Exploring less toxic and more biodegradable substitutes for TNR in its various applications, particularly in explosives. []
- Improving waste management practices: Implementing effective methods for treating and disposing of this compound-containing waste to minimize its release into the environment. []
- Developing remediation technologies: Exploring techniques for removing or degrading this compound from contaminated water and soil. [, ]
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